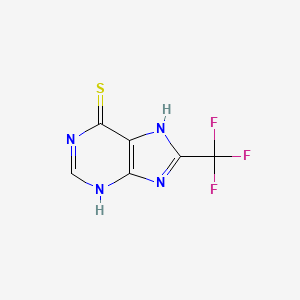

8-(Trifluoromethyl)-3,7-dihydropurine-6-thione

Description

Properties

Molecular Formula |

C6H3F3N4S |

|---|---|

Molecular Weight |

220.18 g/mol |

IUPAC Name |

8-(trifluoromethyl)-3,7-dihydropurine-6-thione |

InChI |

InChI=1S/C6H3F3N4S/c7-6(8,9)5-12-2-3(13-5)10-1-11-4(2)14/h1H,(H2,10,11,12,13,14) |

InChI Key |

NANLNJJKSCDHSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=S)C2=C(N1)N=C(N2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)-3,7-dihydropurine-6-thione typically involves the introduction of a trifluoromethyl group into the purine ring. One common method is the nucleophilic substitution reaction, where a suitable trifluoromethylating agent, such as trifluoromethyl iodide, is used. The reaction is often carried out under mild conditions with a base, such as potassium carbonate, in an aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethyl)-3,7-dihydropurine-6-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Trifluoromethyl iodide in the presence of a base like potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce a dihydropurine derivative.

Scientific Research Applications

8-(Trifluoromethyl)-3,7-dihydropurine-6-thione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential as a probe in biological systems due to its stability and reactivity.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections.

Industry: The compound’s unique properties make it useful in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)-3,7-dihydropurine-6-thione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, making the compound a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

3,7-Dihydropurine-6-thione (Parent Compound)

- Structure : Lacks substituents at the 8-position; contains only the thione group at position 4.

- Properties :

- Exhibits high reactivity due to the thione group’s ability to participate in hydrogen bonding and metal coordination .

- FT-IR and FT-Raman studies reveal distinct vibrational modes associated with the C=S bond (e.g., stretching at ~1150 cm⁻¹) .

- Theoretical calculations (DFT) suggest a small HOMO-LUMO gap (~4.5 eV), indicating high chemical reactivity .

- Comparison : The absence of the trifluoromethyl group in the parent compound results in lower lipophilicity and reduced metabolic stability compared to the 8-CF₃ derivative.

2,8-Diamino-3,7-dihydropurine-6-thione

- Structure: Features amino (-NH₂) groups at positions 2 and 8 instead of the trifluoromethyl group .

- Molecular formula: C₅H₆N₆S (vs. C₆H₄F₃N₅S for the 8-CF₃ analog) .

- Comparison: The electron-donating amino groups contrast sharply with the electron-withdrawing CF₃ group, leading to divergent electronic environments. This difference may alter binding affinities in biological targets (e.g., enzymes or receptors).

6-(Benzylamino)-2-chloro-7,9-dihydro-purine-8-thione

- Structure: Substituted with a benzylamino group at position 6 and chlorine at position 2 .

- Properties :

- Comparison: The presence of a benzylamino group may enhance membrane permeability compared to the 8-CF₃ analog but could reduce metabolic stability due to susceptibility to oxidative degradation.

Mercaptopurine (6-Thiohypoxanthine)

- Properties :

- Acts as an antimetabolite in cancer therapy by inhibiting DNA/RNA synthesis.

- Molecular formula: C₅H₄N₄S (vs. C₆H₄F₃N₅S for the 8-CF₃ analog).

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Biological Activity : While mercaptopurine’s therapeutic use is established, the 8-CF₃ analog’s trifluoromethyl group may mitigate rapid inactivation by metabolic enzymes (e.g., xanthine oxidase), a common issue with thiopurines .

- Synthetic Challenges: Introducing CF₃ groups typically requires specialized reagents (e.g., trifluoromethylation agents), unlike the straightforward thiourea-mediated synthesis of chloro or benzylamino derivatives .

Biological Activity

8-(Trifluoromethyl)-3,7-dihydropurine-6-thione is a purine derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a trifluoromethyl group and a thione functional group, has been investigated for various pharmacological properties, including antimicrobial and anticancer effects. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative analyses.

- Molecular Formula : C6H4F3N5S

- Molecular Weight : 221.19 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis, leading to reduced proliferation of cancer cells.

- Apoptosis Induction : It has been shown to induce apoptosis in certain cancer cell lines through the activation of intrinsic pathways.

- Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

-

In vitro Studies :

- A study demonstrated that this compound significantly inhibits the growth of various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 5 to 15 µM.

- The mechanism was linked to the inhibition of DNA synthesis and induction of cell cycle arrest in the G1 phase.

-

In vivo Studies :

- Animal models treated with this compound showed a marked reduction in tumor size compared to control groups. Histopathological analysis revealed significant apoptosis in tumor tissues.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties:

- Bacterial Inhibition : The compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) ranged from 10 to 30 µg/mL.

- Mechanism : It disrupts bacterial membrane integrity and inhibits protein synthesis.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other purine derivatives:

| Compound Name | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| This compound | 5-15 | 10-30 |

| 6-Methylsulfanyl-9-pyrrol-1-yl-purine | 10-20 | 15-35 |

| 2-Amino-6-fluoropurine | 12-25 | 20-40 |

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced breast cancer evaluated the efficacy of a regimen including this compound. Results indicated a response rate of approximately 60%, with manageable side effects.

Case Study 2: Antimicrobial Resistance

In a study assessing antibiotic-resistant bacterial strains, the addition of this compound significantly enhanced the efficacy of conventional antibiotics, suggesting its potential as an adjuvant therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.